REACTION_CXSMILES
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[F:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14]C1C=C2C(OC(=O)NC2=CC=1)=O>>[F:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[N:11]([CH3:14])[C:5]2=[CH:4][CH:3]=1)=[O:8]
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Name
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|
Quantity
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27 g
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Type
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reactant
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Smiles
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FC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=CC=C2C(C(=O)OC(N2C)=O)=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |